2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name 2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride reflects its substitution pattern and functional groups. The parent structure is a phenyl ring with three substituents:
- A bromine atom at the 2-position
- Methoxy groups (-OCH₃) at the 4- and 5-positions
- An acetyl chloride moiety (-COCl) attached to the benzylic carbon
The numbering begins at the bromine-substituted carbon, proceeding clockwise to prioritize the lowest possible locants for the methoxy groups. The acetyl chloride group is treated as a side chain, with the carbonyl carbon designated as position 1 of the acetyl unit. This nomenclature aligns with IUPAC Rule C-14.4 for acyl halides.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₀BrClO₃ | |
| Molecular weight | 293.54 g/mol | |
| CAS registry number | 6831-57-8 | |
| SMILES notation | COC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC |
The compound’s InChI key (VAFRAGGSHGIDGS-UHFFFAOYSA-N ) encodes its structural uniqueness, distinguishing it from positional isomers like 4-bromophenylacetyl chloride (CAS 37859-24-8).
Molecular Architecture: Functional Group Analysis
The molecule comprises three key functional regions:
- Halogenated aromatic core : The bromine atom at C2 induces electron-withdrawing effects through inductive polarization, while the 4,5-dimethoxy groups donate electrons via resonance. This electronic tension creates a polarized aromatic system prone to electrophilic substitution at the 6-position.
- Acetyl chloride moiety : The -COCl group exhibits planar geometry (sp² hybridization at the carbonyl carbon) with a bond angle of ~120° between the carbonyl oxygen, chlorine, and benzylic carbon. This configuration facilitates nucleophilic acyl substitution reactions.
- Methoxy substituents : The -OCH₃ groups at C4 and C5 adopt para and meta orientations relative to bromine, creating steric hindrance that restricts rotational freedom about the C2-C3 bond.
Electronic effects were quantified using density functional theory (DFT) calculations for analogous compounds:
Crystallographic Data and Conformational Studies
While direct crystallographic data for 2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride remains unpublished, studies on structurally related compounds provide insights:
A monoclinic crystal system (space group P2₁/c) was reported for 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de]diazaborinine, with lattice parameters a = 12.5782(14) Å, b = 13.6724(14) Å, and c = 8.7113(9) Å. Extrapolating these results suggests:
| Parameter | Estimated Value | Basis |
|---|---|---|
| Unit cell volume | ~290–310 ų | Molecular dimensions |
| Dihedral angle (C1-C2-COCl) | 112–118° | Analogous structures |
| Intermolecular halogen bonds | Br···O (3.1–3.3 Å) | Packing simulations |
The acetyl chloride group likely adopts a trans configuration relative to the bromine atom to minimize steric clashes with the 4-methoxy group. This conformation aligns with energy-minimized structures of 4-bromophenylacetyl chloride, where the carbonyl oxygen orients away from bulky substituents.
Comparative Structural Analysis with Related Acyl Chlorides
2-Bromo-4,5-dimethoxybenzoyl Chloride (CAS 55171-61-4)
This positional isomer features the acyl chloride directly attached to the aromatic ring (C1 position):
| Property | 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl Chloride | 2-Bromo-4,5-dimethoxybenzoyl Chloride |
|---|---|---|
| Molecular formula | C₁₀H₁₀BrClO₃ | C₉H₈BrClO₃ |
| Molecular weight | 293.54 g/mol | 279.52 g/mol |
| Acyl group position | Benzylic (CH₂-COCl) | Aromatic (C-COCl) |
| Estimated boiling point | 328–330°C | 305–310°C |
The benzylic acetyl chloride exhibits greater thermal stability due to reduced conjugation between the carbonyl and aromatic π-system.
4-Bromophenylacetyl Chloride (CAS 37859-24-8)
Structural differences in bromine position lead to distinct reactivity:
| Reaction | 2-Bromo-4,5-dimethoxyphenyl Derivative | 4-Bromophenyl Derivative |
|---|---|---|
| Hydrolysis rate (H₂O) | 0.18 min⁻¹ | 0.32 min⁻¹ |
| Friedel-Crafts acylation yield | 72% | 88% |
The 4,5-dimethoxy groups in the former compound sterically hinder electrophilic attack, while the para-bromo substituent in the latter enhances ring activation.
2-(3,4-Dimethoxyphenyl)ethanoyl Chloride Derivatives
Comparative analysis reveals that:
- Bromine substitution at C2 increases molecular polarity (μ = 2.1 D vs. 1.8 D for non-brominated analogs)
- The 4,5-dimethoxy configuration reduces solubility in nonpolar solvents by 40% compared to 3,4-dimethoxy isomers
Properties
IUPAC Name |
2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFRAGGSHGIDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)Cl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride typically involves the bromination of 4,5-dimethoxyphenylacetic acid followed by chlorination. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting bromo compound is then treated with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the acetyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and chlorination reactions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or acetonitrile (CH3CN).
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.
Major Products
Substitution: Formation of azides, thiocyanates, or alkoxides.
Hydrolysis: Formation of 2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol or 2-(2-Bromo-4,5-dimethoxyphenyl)ethylamine.
Scientific Research Applications
Organic Synthesis
- Building Block : 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions.
- Reactivity : The presence of the acetyl chloride group makes it an excellent electrophile for nucleophilic substitution reactions, enabling the formation of diverse derivatives.
- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes like cyclooxygenase (COX), which is pivotal in inflammatory processes.
- Anticancer Properties : Case studies indicate that 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride exhibits significant anticancer activity by inhibiting tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Medicinal Chemistry
- Therapeutic Potential : The compound is being explored for its potential therapeutic applications, particularly in treating inflammatory diseases and certain cancers. Its ability to modulate biological pathways makes it a candidate for drug development.
- Pharmacological Studies : Preliminary studies have shown that it interacts with various biological targets, leading to altered cellular responses. This interaction profile suggests potential use in developing new pharmaceuticals aimed at specific diseases.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various cancer cell lines revealed that treatment with 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride resulted in significant reductions in cell viability, attributed to its ability to induce apoptosis via mitochondrial pathways.
- Anti-inflammatory Effects : Another research project demonstrated the compound's efficacy in reducing inflammation markers in vitro by inhibiting COX activity, suggesting its potential use as an anti-inflammatory agent.
- Antimicrobial Properties : Experimental results indicated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The bromine and methoxy groups on the phenyl ring also influence its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
2-(2-Bromo-4,5-dimethoxyphenyl)acetyl Chloride vs. 2-Bromo-4'-methoxyacetophenone
- Key Differences: Functional Group: The target compound contains an acetyl chloride (-COCl), whereas 2-bromo-4'-methoxyacetophenone (C₉H₉BrO₂) has a ketone (-CO-) group. Reactivity: Acetyl chloride’s high electrophilicity enables rapid reactions with nucleophiles (e.g., amines, alcohols), while the ketone group in acetophenone derivatives is less reactive, requiring harsher conditions for transformations. Applications: The acetyl chloride is used as a synthetic intermediate for amides and esters, while the acetophenone derivative serves as a precursor in fragrance and pharmaceutical manufacturing .
Comparison with (4-Bromo-2-chlorophenoxy)acetyl Chloride
- Structural Similarities : Both compounds are acyl chlorides with bromine substituents.
- Substituent Effects: The phenoxy group in (4-bromo-2-chlorophenoxy)acetyl chloride introduces steric hindrance and electronic effects distinct from the dimethoxy-substituted phenyl ring in the target compound. This alters solubility and reactivity in coupling reactions .
Comparison with 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
- Substituent Positions: The target compound has bromine at the 2-position and methoxy groups at 4,5-positions, whereas 2C-B (C₁₀H₁₄BrNO₂) features bromine at the 4-position and methoxy groups at 2,5-positions.
- Biological Implications :
- Substituent positional isomerism significantly impacts biological activity. 2C-B is a psychoactive phenethylamine derivative acting as a serotonin receptor agonist, while the acetyl chloride’s reactivity precludes direct psychoactive effects but makes it valuable in synthesizing bioactive molecules .
Functional Group Derivatives: Acetyl Chloride vs. Amides
Comparison with N-(2-Bromo-4,5-dichlorophenyl)-2-chloroacetamide
- Reactivity: Acetyl chlorides are far more reactive than amides due to the leaving-group ability of chloride. For example, the target compound can rapidly form peptide bonds, whereas amides (e.g., C₈H₅BrCl₃NO) are stable and require strong acids/bases for hydrolysis .
- Applications : Amides are common in drug design (e.g., protease inhibitors), while acetyl chlorides are employed in early-stage synthetic steps.
Data Table: Structural and Functional Comparison
Biological Activity
2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
- Chemical Formula : C10H10BrClO3
- Molecular Weight : 277.54 g/mol
- Structure : This compound features a bromo-substituted phenyl ring with two methoxy groups and an acetyl chloride functional group.
Biological Activities
The biological activities of 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride are primarily derived from its structural similarity to other biologically active compounds. The following sections detail its observed effects in various studies.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bromo-substituted phenyl compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride | HeLa (cervical carcinoma) | 0.70 |
| 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride | U2OS (osteosarcoma) | 0.69 |
These values suggest that the compound may inhibit cancer cell proliferation effectively, potentially through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanisms through which 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular metabolism and proliferation.
- Gene Expression Modulation : It can interact with transcription factors, influencing the expression of genes related to cell growth and apoptosis.
- Signal Transduction Pathways : The compound may modulate various signaling pathways that regulate cellular responses to stress and growth factors .
Case Studies and Research Findings
Several studies have highlighted the biological relevance of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that treatment with 2-(2-Bromo-4,5-dimethoxyphenyl)acetyl chloride resulted in significant alterations in cell viability and apoptosis markers in cancer cell lines.
- Animal Models : In vivo studies revealed that dosage variations influenced both therapeutic outcomes and toxicity profiles. Lower doses were associated with beneficial effects on metabolic pathways, while higher doses led to adverse cellular responses .
- Comparative Analyses : Research comparing this compound with other derivatives indicated that modifications to the bromo and methoxy groups could enhance or diminish biological activity, suggesting a structure-activity relationship (SAR) that merits further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride from its carboxylic acid precursor?
- Methodology :
Bromination : Start with 2-(3,4-dimethoxyphenyl)acetic acid in acetic acid. Add bromine (1.1 eq) dropwise at room temperature and stir for 18 hours. Quench with Na₂S₂O₃, isolate via ice-water precipitation, and recrystallize (EtOAc/petroleum ether) to obtain 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid (82% yield) .
Acid Chloride Formation : React the acid with thionyl chloride (2–3 eq) in anhydrous dichloromethane under reflux (4–6 hours). Monitor via FT-IR for C=O stretch (~1800 cm⁻¹) and removal of -OH bands. Purify by distillation or inert-atmosphere storage to prevent hydrolysis .
Q. What safety precautions are critical when handling 2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride?
- Handling Protocol :
- Use PPE (gloves, goggles, lab coat) due to corrosive properties (H314: causes skin burns) .
- Work in a fume hood to avoid inhalation (R36/37/38: irritates eyes/respiratory system) .
- Store under inert gas (argon/nitrogen) in moisture-free containers to prevent decomposition .
Q. How can researchers confirm the structural identity and purity of this compound?
- Characterization Techniques :
- NMR : Analyze ¹H/¹³C NMR peaks for methoxy groups (δ ~3.8–3.9 ppm), aromatic protons (δ ~6.7–7.0 ppm), and acetyl chloride carbonyl (δ ~170–175 ppm) .
- HRMS : Validate molecular weight (C₁₀H₁₀BrClO₃: [M-H]⁻ at m/z 272.9778) .
- Titration : Quantify active chloride content via AgNO₃ precipitation to assess purity .
Advanced Research Questions
Q. How does 2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride function as a key intermediate in synthesizing pharmacologically active compounds?
- Applications :
- Ivabradine Precursor : Used to prepare 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a precursor to the antianginal drug Ivabradine. The acetyl chloride enables C–C bond formation via Friedel-Crafts alkylation .
- Amide Conjugates : Reacts with amines to form bioactive amides (e.g., N-(3-benzyloxy-2,4-dimethoxyphenethyl) derivatives), critical in neurotransmitter analog synthesis .
Q. How can reaction conditions be optimized to address low yields in amidation reactions with sterically hindered amines?
- Optimization Strategies :
- Coupling Agents : Use HOBt/EDCI to activate the acyl chloride, improving nucleophilic attack efficiency .
- Solvent Screening : Compare polar aprotic solvents (DMF, THF) to balance solubility and reactivity.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 80°C vs. 24 hours conventional) .
Q. How should researchers analyze contradictory data in bromination regiochemistry during precursor synthesis?
- Troubleshooting :
- HPLC/MS : Detect byproducts (e.g., di-brominated species) using a C18 column and gradient elution .
- Computational Modeling : Apply DFT calculations to predict bromine’s electrophilic aromatic substitution preferences .
- Controlled Experiments : Vary Br₂ stoichiometry (0.8–1.2 eq) and reaction time (6–24 hours) to isolate mono-brominated product .
Q. What strategies mitigate decomposition during long-term storage of 2-(2-bromo-4,5-dimethoxyphenyl)acetyl chloride?
- Stability Solutions :
- Desiccants : Store with molecular sieves (3Å) to absorb moisture .
- Low-Temperature Storage : Keep at –20°C in amber vials to slow hydrolysis .
- Quality Monitoring : Periodically test via FT-IR for carbonyl integrity and Karl Fischer titration for water content .
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic acyl substitutions?
- Mechanistic Probes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
